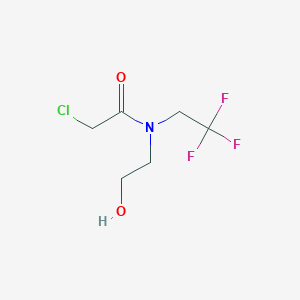

2-chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide

CAS No.: 1183001-67-3

Cat. No.: VC3053132

Molecular Formula: C6H9ClF3NO2

Molecular Weight: 219.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1183001-67-3 |

|---|---|

| Molecular Formula | C6H9ClF3NO2 |

| Molecular Weight | 219.59 g/mol |

| IUPAC Name | 2-chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide |

| Standard InChI | InChI=1S/C6H9ClF3NO2/c7-3-5(13)11(1-2-12)4-6(8,9)10/h12H,1-4H2 |

| Standard InChI Key | JTUCKHKQJRRDLL-UHFFFAOYSA-N |

| SMILES | C(CO)N(CC(F)(F)F)C(=O)CCl |

| Canonical SMILES | C(CO)N(CC(F)(F)F)C(=O)CCl |

Introduction

Chemical Identity and Structure

Basic Information

2-chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide is an organic compound identified in chemical databases as CID 60808690 . This tertiary amide contains three key functional groups: a chloroacetyl moiety, a hydroxyethyl substituent, and a trifluoroethyl group attached to the nitrogen atom.

| Property | Value |

|---|---|

| IUPAC Name | 2-chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide |

| CAS Number | 1183001-67-3 |

| Molecular Formula | C₆H₉ClF₃NO₂ |

| Molecular Weight | 219.58 g/mol |

| Chemical Identifier | CID 60808690 |

Structural Features

The molecular structure of 2-chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide contains several important structural elements:

-

A chloroacetyl group (ClCH₂CO-) that provides a reactive site for further chemical modifications

-

A tertiary amide nitrogen with two ethyl-based substituents:

-

A 2-hydroxyethyl group (-CH₂CH₂OH) contributing hydrophilic properties

-

A 2,2,2-trifluoroethyl group (-CH₂CF₃) providing lipophilicity and metabolic stability

-

The combination of these structural features creates a molecule with unique physicochemical properties and potential for various applications.

Physical and Chemical Properties

Physical Properties

The physical properties of 2-chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide are influenced by its mixed hydrophilic-lipophilic character:

| Property | Value |

|---|---|

| Physical State | Solid at room temperature |

| Density | Approximately 1.4 g/cm³ |

| Solubility | Likely soluble in polar organic solvents |

| Boiling Point | Not reported in available data |

Chemical Reactivity

The chemical reactivity of 2-chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide is primarily determined by its functional groups:

Synthesis and Production

Purification Methods

Purification of 2-chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide would typically involve:

-

Column chromatography using silica gel as the stationary phase

-

Recrystallization from appropriate solvent systems

-

Preparative HPLC for analytical-grade material

| Hazard Type | Classification |

|---|---|

| Skin irritation | Category 2 |

| Eye irritation | Category 2A |

| Specific target organ toxicity (single exposure) | Category 3, Respiratory system |

Analytical Characterization

NMR Spectroscopy

In ¹H NMR spectroscopy, the following characteristic signals would be expected:

-

Chloromethyl protons (ClCH₂CO): approximately 4.2-4.5 ppm

-

Methylene protons adjacent to hydroxyl group (CH₂OH): approximately 3.6-3.8 ppm

-

Methylene protons of the hydroxyethyl group adjacent to nitrogen (NCH₂CH₂OH): approximately 3.3-3.5 ppm

-

Methylene protons of the trifluoroethyl group (NCH₂CF₃): approximately 3.8-4.1 ppm

-

Hydroxyl proton: variable chemical shift depending on concentration and solvent

In ¹³C NMR, the trifluoromethyl carbon would appear as a quartet due to coupling with the three fluorine atoms, with a chemical shift around 120-125 ppm.

Infrared Spectroscopy

Key infrared absorption bands would include:

-

O-H stretching: 3300-3600 cm⁻¹

-

C=O stretching (amide): 1630-1680 cm⁻¹

-

C-F stretching: 1000-1350 cm⁻¹

-

C-Cl stretching: 600-800 cm⁻¹

Mass Spectrometry

In mass spectrometry, 2-chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide would likely show:

-

Molecular ion peak at m/z 219

-

Characteristic fragmentation patterns including loss of the chloromethyl group, hydroxyethyl group, or fragments involving the trifluoroethyl moiety

Structure-Activity Relationships

Influence of Functional Groups

The biological and chemical activity of 2-chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide is likely influenced by its key functional groups:

Comparative Analysis

Comparing 2-chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide with related compounds provides insights into structure-activity relationships:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume